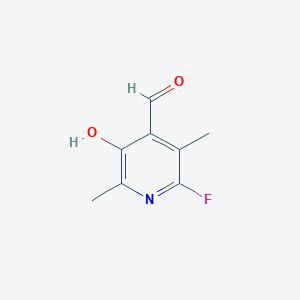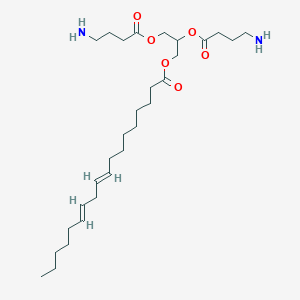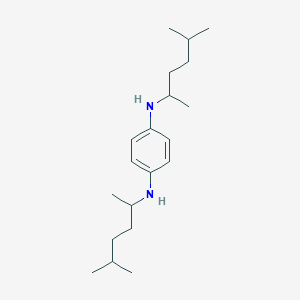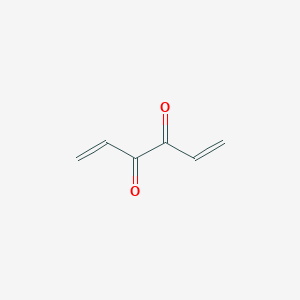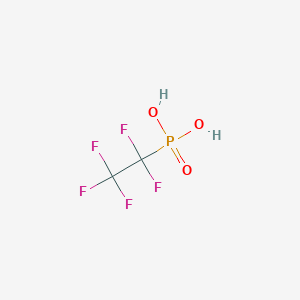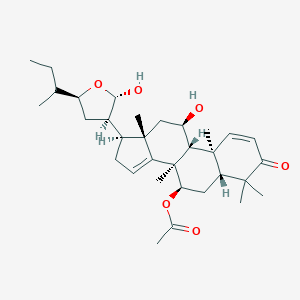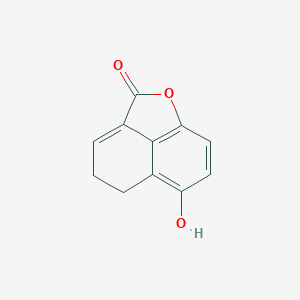
5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone, also known as homovanillic acid lactone, is a lactone derivative of homovanillic acid. It is an important intermediate in the synthesis of homovanillic acid, which is a metabolite of dopamine, a neurotransmitter in the brain. Homovanillic acid lactone has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Homovanillic acid lactone is a lactone derivative of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, which is a metabolite of dopamine. Homovanillic acid lactone can be converted to 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid by lactonase, an enzyme that is present in many tissues, including the brain. Homovanillic acid is further metabolized to vanillylmandelic acid, which is excreted in the urine. The metabolism of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone reflects the activity of the dopaminergic system and provides a useful biomarker for dopamine metabolism.
Effets Biochimiques Et Physiologiques
Homovanillic acid lactone has no known biochemical or physiological effects. However, 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, the metabolite of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone, has been implicated in the regulation of mood, behavior, and cognition. Homovanillic acid levels have been shown to be altered in various neuropsychiatric disorders, such as schizophrenia, bipolar disorder, and major depression. The measurement of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid in biological fluids has been used as a diagnostic tool and a biomarker for the treatment response in these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Homovanillic acid lactone has several advantages for lab experiments. It is readily available and inexpensive. It can be synthesized in large quantities and stored for long periods without degradation. It is also stable under a wide range of conditions and can be easily transported. However, 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone has some limitations for lab experiments. It is not very soluble in water and requires a solvent for dissolution. It is also sensitive to acid and heat and requires careful handling to avoid degradation.
Orientations Futures
Homovanillic acid lactone has potential applications in various fields of scientific research. Some possible future directions are:
1. Development of new methods for the synthesis of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone with higher yield and purity.
2. Investigation of the mechanism of action of lactonase, the enzyme that hydrolyzes 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone to 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid.
3. Development of new assays for the measurement of lactonase activity using 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone as a substrate.
4. Investigation of the role of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone in the regulation of dopamine metabolism and its implications for neuropsychiatric disorders.
5. Development of new biomarkers for the diagnosis and treatment response of neuropsychiatric disorders based on the measurement of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone and its metabolites.
Méthodes De Synthèse
Homovanillic acid lactone can be synthesized from 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid through a lactonization reaction. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperature. The yield of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid lactone can be improved by using a solvent, such as acetic anhydride or acetic acid, to drive the reaction to completion.
Applications De Recherche Scientifique
Homovanillic acid lactone has been used in scientific research as a precursor for the synthesis of 5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone acid, which is an important biomarker for dopamine metabolism. Homovanillic acid can be measured in biological fluids, such as blood, urine, and cerebrospinal fluid, to assess the activity of the dopaminergic system. Homovanillic acid lactone has also been used as a substrate for the enzymatic assay of lactonase, an enzyme that hydrolyzes lactones to their corresponding acids.
Propriétés
Numéro CAS |
105290-46-8 |
|---|---|
Nom du produit |
5-Hydroxy-3,4-dihydronaphthalene-1,8-carbolactone |
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,8,10-tetraen-3-one |
InChI |
InChI=1S/C11H8O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h3-5,12H,1-2H2 |
Clé InChI |
FIGAANRGYUFDRO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC3=C2C(=C1)C(=O)O3)O |
SMILES canonique |
C1CC2=C(C=CC3=C2C(=C1)C(=O)O3)O |
Autres numéros CAS |
105290-46-8 |
Synonymes |
5-hydroxy-3,4-dihydronaphthalene-1,8-carbolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



